molecular formula C14H22O4 B064321 cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid CAS No. 191282-49-2

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid

Cat. No.: B064321
CAS No.: 191282-49-2
M. Wt: 254.32 g/mol
InChI Key: VCWLZDVWHQVAJU-VXGBXAGGSA-N
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Description

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid is a complex organic compound with the molecular formula C14H22O4. It is characterized by a furan ring structure with various functional groups attached, making it a subject of interest in organic chemistry and various scientific research fields .

Preparation Methods

The synthesis of cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid involves multiple steps, typically starting with the preparation of the furan ring followed by the introduction of the methylene, oxo, and octyl groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency .

Chemical Reactions Analysis

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the oxo group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

cis-Tetrahydro-3-methylene-2-oxo-5-n-octyl-4-furancarboxylic acid can be compared with other similar compounds, such as:

    Tetrahydrofuran derivatives: These compounds share the furan ring structure but differ in their functional groups.

    Octyl-substituted compounds: These compounds have similar alkyl chains but different core structures.

    Methylene-oxo compounds: These compounds have similar functional groups but different ring systems.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3R)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLZDVWHQVAJU-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1[C@@H](C(=C)C(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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